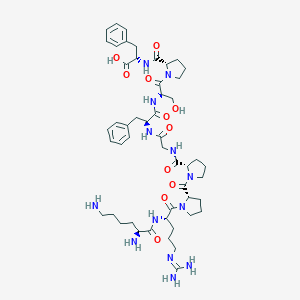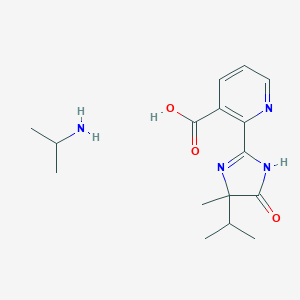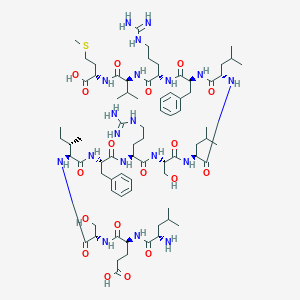
Obestatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obestatin, a 23-amino acid peptide, is derived from preproghrelin and is primarily produced in the gastric mucosa, though it is present throughout the gastrointestinal tract. It plays a significant role in metabolic processes relevant to type 2 diabetes, exhibiting a range of effects such as inhibiting gastrointestinal motility, reducing food intake, lowering body weight, and improving lipid metabolism. Obestatin also influences pancreatic β-cell activities, including increasing β-cell mass and insulin production, which are crucial for diabetes therapy. Its pleiotropic effects extend to cardiovascular and neuroprotective properties, suggesting a broader physiological significance beyond metabolic regulation (Green & Grieve, 2018).
Synthesis Analysis
Obestatin is synthesized from the preproghrelin gene, the same gene responsible for ghrelin, another hormone with opposing effects. The synthesis and secretion of obestatin involve complex processes regulated by various physiological factors, including nutritional status and metabolic needs. The detailed mechanisms of obestatin synthesis remain an area of ongoing research, with studies exploring its expression in different tissues and its role in diverse biological functions (Bora, Prasad, & Khatib, 2023).
Molecular Structure Analysis
Obestatin's molecular structure, characterized by its 23 amino acids and C-terminal amidation, is critical for its biological activity. The peptide's stability, distribution, and interaction with receptors are influenced by its structural properties. Research into obestatin's structure has provided insights into its function and the potential for therapeutic applications, especially regarding its interaction with candidate receptors and its role in metabolic and cardiovascular diseases (Green & Grieve, 2018).
Chemical Reactions and Properties
Obestatin's chemical properties, including its stability and reactivity, are essential for its biological functions. Its peptide nature determines its interactions within the body, including its binding to receptors and its resistance to degradation. The peptide's actions across various physiological processes highlight the importance of understanding its chemical behaviors in developing treatments for conditions like diabetes and obesity (Graf et al., 2020).
Physical Properties Analysis
The physical properties of obestatin, such as solubility and distribution within the body, are crucial for its function. These properties affect how obestatin interacts with biological membranes, its bioavailability, and its overall effectiveness in physiological roles. Studies on obestatin's physical properties can inform the development of therapeutic agents targeting its pathways (Graf et al., 2020).
Chemical Properties Analysis
Understanding obestatin's chemical properties, including its reactivity and interaction with other molecules, is key to exploring its therapeutic potential. The peptide's ability to bind to specific receptors and initiate signaling pathways is influenced by its chemical structure, highlighting the importance of chemical studies in revealing the mechanisms underlying its effects on metabolism, appetite regulation, and disease treatment (Graf et al., 2020).
Applications De Recherche Scientifique
Regulation of Feeding Behavior and Body Weight
- Obestatin has been identified as a peptide that inhibits food intake in rodents. Studies have shown that acute administration of obestatin can effectively blunt hunger caused by short-term starvation in young-adult male rats without modifying growth hormone (GH) and corticosterone release (Bresciani et al., 2006). Similarly, another study found that obestatin suppressed food intake and body weight gain in rodents, highlighting an unusual dose-response relationship (Lagaud et al., 2007). Further research indicated that specific fragments of obestatin could modulate feed intake and affect stored fat (Nagaraj et al., 2008).
Impact on Sleep Patterns
- Obestatin has been found to alter sleep in rats, specifically inducing an increase in non-rapid-eye-movement sleep (NREMS) following its administration. This effect is potentially linked to the behavioral manifestation of satiety elicited by the peptide (Szentirmai & Krueger, 2006).
Role in Metabolism and Cardiovascular Function
- Obestatin exhibits positive actions on metabolism and cardiovascular function. It has been reported to inhibit food and water intake, body weight gain, gastrointestinal motility, and promote cell survival and prevention of apoptosis. Its levels demonstrate an inverse association with obesity and diabetes, suggesting therapeutic potential in these areas. Additionally, obestatin may be involved in blood pressure regulation and confer cardioprotective effects (Cowan et al., 2016).
Influence on Pancreatic β-Cells and Insulin Secretion
- Obestatin has been shown to promote the survival of pancreatic β-cells and human islets, and induce the expression of genes involved in β-cell mass and function regulation. It binds to the glucagon-like peptide-1 receptor (GLP-1R) and exhibits proliferative, survival, and antiapoptotic effects under various conditions (Granata et al., 2008). Another study found that obestatin could inhibit glucose-induced insulin secretion in rats, acting as a potent inhibitor in glucose-stimulated conditions (Ren et al., 2008).
Physicochemical Characteristics and Other Physiological Functions
- Obestatin has been involved in various physiological functions, such as inhibiting thirst and anxiety, improving memory, regulating sleep, affecting cell proliferation, and increasing the secretion of pancreatic juice enzymes. Its physicochemical characteristics and diverse functions make it a significant subject of research (Tang et al., 2008).
Anxiolytic Effects and Memory Performance
- Research indicates that obestatin induces anxiolytic effects and improves memory performance in rats, suggesting its influence on learning and memory processes involving the hippocampus and the amygdala (Carlini et al., 2007).
Propriétés
Numéro CAS |
869705-22-6 |
|---|---|
Nom du produit |
Obestatin |
Formule moléculaire |
C114H174N34O31 |
Poids moléculaire |
2516.8 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
Clé InChI |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Séquence |
FNAPFDVGIKLSGAQYQQHGRAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)
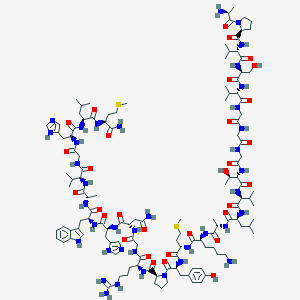
![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
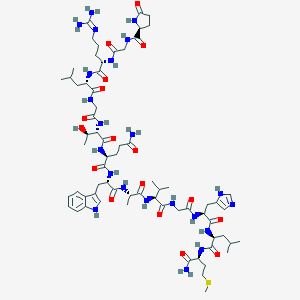
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

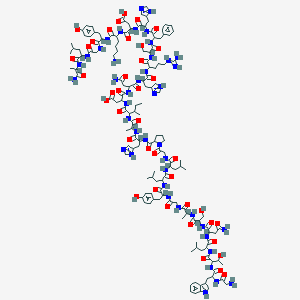
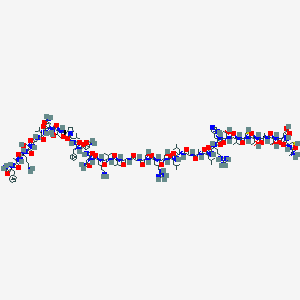
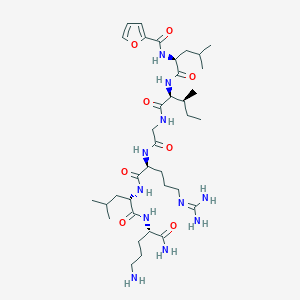
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
